3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
CAS No.: 618878-63-0
Cat. No.: VC6862461
Molecular Formula: C23H19N3O4
Molecular Weight: 401.422
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618878-63-0 |
|---|---|
| Molecular Formula | C23H19N3O4 |
| Molecular Weight | 401.422 |
| IUPAC Name | (4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-2-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C23H19N3O4/c1-30-17-8-4-7-16(12-17)21(27)19-20(18-9-2-3-11-25-18)26(23(29)22(19)28)14-15-6-5-10-24-13-15/h2-13,20,27H,14H2,1H3/b21-19+ |
| Standard InChI Key | VHCZUVFRCBRXNM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=N4)O |
Introduction
The compound “3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one” is a heterocyclic organic molecule that combines pyrrole, pyridine, and benzoyl functional groups. Such compounds are often studied for their potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article explores the structural features, potential applications, and synthetic strategies for this compound.
Structural Features
The compound consists of the following key structural elements:
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Pyrrole Core: The pyrrole ring serves as the central scaffold, which is functionalized at multiple positions.
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Hydroxy Group: Positioned at carbon 3, this group can participate in hydrogen bonding and may enhance solubility or reactivity.
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Methoxybenzoyl Group: The methoxy-substituted benzoyl moiety at position 4 introduces aromaticity and electron-donating effects.
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Pyridine Rings: Two pyridine substituents (at positions 5 and 1) contribute to the compound's heterocyclic nature and may enhance its binding affinity to biological targets.
Table 1: Key Structural Features
| Position | Functional Group | Potential Role |
|---|---|---|
| 3 | Hydroxy (-OH) | Hydrogen bonding; enhances polarity |
| 4 | Methoxybenzoyl (-COPhOMe) | Aromaticity; electron-donating effects |
| 5 | Pyridin-2-yl | Heterocyclic interaction |
| 1 | Pyridin-3-ylmethyl | Structural diversity; bioactivity |
Potential Applications
Compounds with similar structural motifs have been studied for various applications:
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Pharmacological Activities:
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Anti-inflammatory: The hydroxy group and heterocyclic rings may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Antioxidant: The methoxybenzoyl group could scavenge free radicals.
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Antimicrobial: Pyridine derivatives often exhibit activity against bacterial and fungal strains.
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Material Science:
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Heterocyclic compounds like this one may serve as ligands in coordination chemistry or be used in organic electronics due to their conjugated systems.
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Synthesis Pathways
Although specific synthesis data for this compound is unavailable, a plausible synthetic route can be inferred based on its structure:
General Steps:
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Formation of the Pyrrole Core:
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A common method involves Paal-Knorr synthesis using a diketone precursor and an amine source.
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Substitution at Position 4:
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The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using methoxybenzoyl chloride.
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Functionalization at Positions 1 and 5:
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Pyridine substituents can be attached through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling).
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Table 2: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield (Expected) |
|---|---|---|
| Pyrrole ring formation | Diketone + Ammonia | Moderate |
| Benzoylation | Methoxybenzoyl chloride + AlCl₃ | High |
| Pyridine substitution | Pyridine derivatives + Pd catalyst | Variable |
Analytical Characterization
To confirm the structure of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy:
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NMR: To identify proton environments in the pyrrole, benzene, and pyridine rings.
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NMR: To confirm carbon connectivity.
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Mass Spectrometry (MS):
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Molecular ion peak to verify molecular weight.
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Infrared (IR) Spectroscopy:
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Key peaks for hydroxyl (), carbonyl (), and aromatic groups.
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X-ray Crystallography:
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To determine the exact three-dimensional structure.
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